Butylated hydroxytoluene-d3

Description

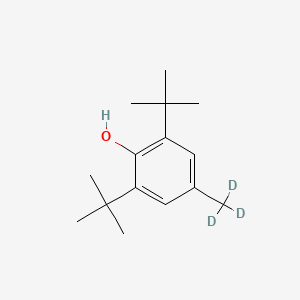

Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

223.37 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-(trideuteriomethyl)phenol |

InChI |

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3 |

InChI Key |

NLZUEZXRPGMBCV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Butylated Hydroxytoluene-d3 (BHT-d3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated hydroxytoluene-d3 (BHT-d3) is the deuterium-labeled form of butylated hydroxytoluene (BHT), a widely utilized synthetic phenolic antioxidant.[1] The substitution of three hydrogen atoms with deuterium atoms on the methyl group provides a stable isotopic label, making BHT-d3 an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research.[2] Its primary applications include its use as an internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and as a tracer to elucidate the biotransformation and pharmacokinetics of BHT.[1][2] Like its non-labeled counterpart, BHT-d3 also exhibits antioxidant properties and has been identified as a ferroptosis inhibitor.[1]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2,6-di-tert-butyl-4-(methyl-d3)-phenol | |

| Synonyms | BHT-d3, Butylated hydroxytoluene-(methyl-d3) | |

| CAS Number | 86819-59-2 | |

| Molecular Formula | C₁₅H₂₁D₃O | |

| Molecular Weight | 223.39 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | ~70-73 °C | |

| Boiling Point | ~265 °C | |

| Solubility | Soluble in ethanol, DMSO, dimethylformamide (at least 30 mg/mL). Sparingly soluble in aqueous buffers. Insoluble in water, glycerol, and propylene glycol. |

Spectroscopic Data

Mass Spectrometry: The electron impact (EI) mass spectrum of BHT is characterized by a molecular ion peak [M]⁺ at m/z 220. The base peak is typically observed at m/z 205, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment is found at m/z 177. For BHT-d3, the molecular ion peak would be expected at m/z 223. The fragmentation pattern would be similar, with a key fragment at m/z 205, indicating the loss of the CD₃ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of BHT in CDCl₃ shows characteristic signals for the aromatic protons, the hydroxyl proton, the methyl protons, and the tert-butyl protons. In BHT-d3, the signal corresponding to the methyl protons would be absent in the ¹H NMR spectrum. The ¹³C NMR spectrum of BHT shows distinct signals for the different carbon atoms in the molecule. For BHT-d3, the carbon of the deuterated methyl group would show a characteristic multiplet due to C-D coupling.

Synthesis of this compound

A common method for the synthesis of BHT is the acid-catalyzed alkylation of p-cresol with isobutylene. To synthesize BHT-d3, a similar approach can be employed using a deuterated starting material.

Reaction Scheme:

References

Synthesis and Isotopic Purity of Butylated Hydroxytoluene-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Butylated hydroxytoluene-d3 (BHT-d3). BHT-d3 serves as a crucial internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the determination of butylated hydroxytoluene (BHT) in various matrices.[1] Its deuterated nature allows for clear differentiation from the unlabeled analyte, ensuring accurate quantification.

Synthesis of this compound

The synthesis of BHT-d3 is a two-step process that begins with the deuteration of the methyl group of p-cresol, followed by a Friedel-Crafts alkylation with isobutylene.

Step 1: Synthesis of 4-(methyl-d3)-phenol

The first step involves the isotopic exchange of the protons on the methyl group of p-cresol with deuterium. This can be achieved through a base-catalyzed exchange reaction using a deuterium source, such as deuterium oxide (D₂O).

Experimental Protocol:

-

Materials: p-Cresol, Deuterium Oxide (D₂O, 99.8 atom % D), Sodium deuteroxide (NaOD) in D₂O (40 wt. %), Dioxane, Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

A solution of p-cresol in dioxane is treated with a solution of sodium deuteroxide in D₂O.

-

The mixture is heated to reflux and stirred for an extended period (e.g., 48-72 hours) to facilitate the hydrogen-deuterium exchange. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the methyl proton signal.

-

After cooling to room temperature, the reaction mixture is neutralized with a cooled solution of DCl in D₂O.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(methyl-d3)-phenol.

-

Purification can be achieved by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (2,6-di-tert-butyl-4-(methyl-d3)-phenol)

The second step is a Friedel-Crafts alkylation of the deuterated p-cresol with isobutylene, catalyzed by a strong acid like sulfuric acid. This reaction introduces two tert-butyl groups at the ortho positions to the hydroxyl group.

Experimental Protocol:

-

Materials: 4-(methyl-d3)-phenol, Isobutylene, Sulfuric acid (concentrated), Hexane.

-

Procedure:

-

4-(methyl-d3)-phenol is dissolved in a suitable solvent such as hexane.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The mixture is cooled in an ice bath, and isobutylene gas is bubbled through the solution with vigorous stirring. Alternatively, condensed isobutylene can be added slowly. The reaction is typically carried out at a low temperature to control the exothermic reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude BHT-d3 is purified by recrystallization or column chromatography to yield the final product as a white crystalline solid.

-

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the suitability of BHT-d3 as an internal standard. The primary techniques used for this analysis are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

GC-MS is the most common method for analyzing BHT and its deuterated analogue.[2][3] High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic peaks.

Experimental Protocol (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM).

-

Data Presentation: Isotopic Distribution

The mass spectrum of BHT-d3 will show a molecular ion peak cluster. The theoretical m/z values for the molecular ions of the different isotopologues are presented in the table below. The relative intensities of these peaks are used to calculate the isotopic purity.

| Isotopologue | Molecular Formula | Exact Mass (Da) | Nominal Mass (m/z) |

| BHT-d0 | C₁₅H₂₄O | 220.1827 | 220 |

| BHT-d1 | C₁₅H₂₃DO | 221.1890 | 221 |

| BHT-d2 | C₁₅H₂₂D₂O | 222.1953 | 222 |

| BHT-d3 | C₁₅H₂₁D₃O | 223.2016 | 223 |

Isotopic Purity Calculation:

The isotopic purity is calculated from the relative abundances of the different isotopologues in the mass spectrum, after correcting for the natural isotopic abundance of ¹³C. The percentage of deuteration is typically expressed as the percentage of the d3 species relative to the sum of all deuterated and non-deuterated species.

Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of BHT-d3 and the position of the deuterium labels.

Experimental Protocol (NMR):

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR: The spectrum of BHT-d3 will show the absence or significant reduction of the signal corresponding to the methyl protons (around 2.27 ppm in unlabeled BHT). The other signals for the aromatic and tert-butyl protons will be present.

-

¹³C NMR: The spectrum will show a characteristic triplet for the deuterated methyl carbon due to C-D coupling. The chemical shift will be similar to that of the unlabeled methyl carbon (around 21.5 ppm).

Data Presentation: NMR Chemical Shifts

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -OH | ~5.0 | - |

| Aromatic CH | ~6.97 | ~125.7 |

| tert-Butyl | ~1.43 | ~34.3 (C), ~30.3 (CH₃) |

| Methyl (-CH₃) | ~2.27 | ~21.5 |

| Deuterated Methyl (-CD₃) | Absent or significantly reduced | ~21.5 (triplet) |

Analytical Workflow

Caption: Workflow for the analysis of synthesized BHT-d3.

Conclusion

The synthesis of this compound is a straightforward process involving the deuteration of a readily available starting material followed by a standard alkylation reaction. The isotopic purity of the final product can be accurately determined using modern analytical techniques such as GC-MS and NMR spectroscopy. This technical guide provides the necessary protocols and data interpretation frameworks for researchers and professionals working with this important isotopically labeled compound. The high isotopic purity of BHT-d3 is paramount for its use as a reliable internal standard in quantitative studies.

References

An In-depth Technical Guide to the Stability and Storage of Butylated Hydroxytoluene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Butylated hydroxytoluene-d3 (BHT-d3). As a deuterated internal standard, maintaining the chemical and isotopic integrity of BHT-d3 is critical for accurate and reliable analytical results. This document synthesizes available data on its stability under various conditions, outlines protocols for its handling and storage, and illustrates key chemical pathways.

Core Stability and Storage Recommendations

This compound, the deuterated analog of the widely used antioxidant Butylated hydroxytoluene (BHT), requires careful handling and storage to prevent degradation and isotopic exchange. The stability of BHT-d3 is influenced by temperature, light, moisture, and the solvent used for preparing solutions.

General Storage Conditions

To ensure long-term stability, BHT-d3 should be stored in a cool, dry, and dark environment.[1] For solid forms of deuterated standards, storage at -20°C or colder in a desiccator is recommended to minimize exposure to moisture.[2] Solutions of BHT-d3 should be stored in well-sealed, airtight containers, with amber glass vials being preferable for light-sensitive compounds.[1]

Quantitative Stability Data for BHT-d3 Stock Solutions

The following table summarizes the recommended storage conditions and stability periods for BHT-d3 stock solutions. Adherence to these guidelines is crucial for maintaining the integrity of the standard.

| Storage Temperature | Shelf Life | Source |

| -80°C | 6 months | [3] |

| -20°C | 1 month | [3] |

Key Stability Concerns and Degradation Pathways

The primary stability concerns for BHT-d3 are chemical degradation through oxidation and photodegradation, and isotopic dilution via hydrogen-deuterium (H-D) exchange.

Thermal and Oxidative Degradation

While BHT is relatively stable at ambient temperatures, it undergoes thermal degradation at elevated temperatures. In an inert atmosphere, decomposition of BHT has been observed to begin between 120°C and 200°C. The primary thermal degradation products of BHT in an inert atmosphere are isobutene and 2-tert-butyl-4-methylphenol.

In the presence of oxygen, BHT is more susceptible to oxidation, with reactions reported at temperatures as low as 332 K (59°C). Oxidation of BHT can lead to the formation of peroxides, such as 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH), which is thermally unstable.

Photodegradation

Exposure to light, particularly in the presence of photosensitizers like riboflavin, can promote the degradation of BHT. This process involves the generation of reactive oxygen species (ROS), such as singlet molecular oxygen and superoxide anion radicals, which then react with the BHT molecule.

Hydrogen-Deuterium (H-D) Exchange

A critical consideration for all deuterated standards is the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment. This process compromises the isotopic purity of the standard, leading to inaccuracies in quantitative analysis. H-D exchange is primarily facilitated by the presence of moisture and protic solvents (e.g., water, methanol, ethanol) and can be catalyzed by acidic or basic conditions.

To mitigate H-D exchange, it is imperative to handle BHT-d3 in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) and to use dry glassware. For preparing solutions, high-purity aprotic solvents such as acetonitrile are recommended.

Antioxidant Mechanism of BHT

BHT functions as an antioxidant by interrupting the free-radical chain reactions of autoxidation. It donates a hydrogen atom from its phenolic hydroxyl group to a peroxy radical, forming a hydroperoxide and a resonance-stabilized phenoxy radical. This phenoxy radical can then react with another peroxy radical to form non-radical products. Each molecule of BHT can consume two peroxy radicals.

Experimental Protocols

Proper experimental procedures are essential for maintaining the integrity of BHT-d3 and ensuring accurate analytical results. The following sections provide generalized protocols for handling and stability testing.

Protocol for Preparation of BHT-d3 Stock and Working Solutions

This protocol outlines the steps for preparing solutions of BHT-d3 while minimizing the risk of contamination and degradation.

General Protocol for Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions. The following is a general workflow for such a study.

Summary of Key Recommendations

To ensure the stability and integrity of this compound, the following best practices should be observed:

-

Storage of Solids: Store solid BHT-d3 at -20°C or colder in a desiccator, protected from light.

-

Storage of Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months in tightly sealed amber vials.

-

Solvent Selection: Use high-purity aprotic solvents (e.g., acetonitrile) to prepare solutions to prevent H-D exchange.

-

Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle in a dry, inert atmosphere whenever possible.

-

Avoidance of Stressors: Protect from prolonged exposure to high temperatures, light, and moisture.

By adhering to these guidelines, researchers, scientists, and drug development professionals can be confident in the quality and reliability of their this compound internal standard, leading to more accurate and reproducible analytical results.

References

A Researcher's Guide to Commercial Suppliers of Butylated Hydroxytoluene-d3

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical studies. Butylated hydroxytoluene-d3 (BHT-d3), a deuterated analog of the common antioxidant Butylated hydroxytoluene (BHT), serves as an excellent internal standard for mass spectrometry-based applications. This technical guide provides an in-depth overview of commercial suppliers of BHT-d3, their product specifications, and detailed experimental protocols for its use.

Introduction to this compound

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidation.[1] In research, particularly in pharmacokinetic and metabolic studies, the quantification of BHT and other analytes can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard, such as BHT-d3, can significantly improve the accuracy and precision of these analyses. BHT-d3 is structurally identical to BHT, with the exception of three deuterium atoms replacing three hydrogen atoms, typically on the methyl group. This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample processing and analysis.

Commercial Suppliers of this compound

A number of chemical suppliers offer BHT-d3 for research purposes. The choice of supplier often depends on factors such as purity, isotopic enrichment, available quantities, and cost. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity (Enrichment) | Available Sizes |

| MedChemExpress | This compound | 86819-59-2 | 99.21% | Not Specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| CDN Isotopes | Butylated Hydroxytoluene-d21 | 64502-99-4 | Not Specified | 98 atom % D | 100 mg, 250 mg |

| Santa Cruz Biotechnology | Butylated hydroxytoluene (BHT) | 128-37-0 | >98% | N/A (non-deuterated) | 25 g, 100 g |

| Cayman Chemical | BHT | 128-37-0 | ≥98% | N/A (non-deuterated) | 500 mg, 1 g, 5 g |

| Toronto Research Chemicals | 3-Butylphthalide-d3 | Not Specified | Not Specified | Not Specified | 50 mg |

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most up-to-date and lot-specific information.

Experimental Protocols

The primary application of this compound in a research setting is as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Workflow for Using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative analytical method.

Sample Preparation for LC-MS Analysis of BHT in Biological Matrices

This protocol provides a general guideline for the extraction of BHT from a plasma sample using BHT-d3 as an internal standard.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of BHT in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a stock solution of BHT-d3 in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Working Solutions:

-

Prepare a series of working standard solutions of BHT by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working solution of BHT-d3 at a concentration that provides a stable and readily detectable signal (e.g., 100 ng/mL).

-

-

Sample Spiking and Extraction:

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the BHT-d3 working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.

-

GC-MS Analysis Protocol

For the analysis of the less polar BHT, GC-MS is a suitable technique.

-

Sample Derivatization (if necessary): While BHT is amenable to GC-MS analysis without derivatization, silylation can sometimes improve peak shape and thermal stability. If derivatization is required, a common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

To the dried extract from the sample preparation step, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Instrument Conditions (Example):

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/minute to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis. Monitor characteristic ions for BHT (e.g., m/z 205, 220) and BHT-d3 (e.g., m/z 208, 223).

-

Logical Workflow for Supplier Selection

Choosing the right supplier for a critical reagent like a deuterated internal standard requires careful consideration of several factors. The following diagram outlines a logical workflow for this selection process.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of BHT or as a surrogate internal standard for other similar analytes. By carefully selecting a reputable supplier based on product quality and availability, and by implementing robust and well-validated analytical protocols, researchers can significantly enhance the reliability and reproducibility of their results. This guide provides a foundational resource for sourcing and utilizing BHT-d3 in a research environment. It is always recommended to consult the specific documentation provided by the supplier and to perform in-house validation of any analytical method.

References

Safety data sheet (SDS) for Butylated hydroxytoluene-d3

A comprehensive analysis of Butylated hydroxytoluene-d3 (BHT-d3), a deuterated form of the widely used antioxidant Butylated hydroxytoluene (BHT), is essential for researchers, scientists, and drug development professionals. While the safety profile of BHT-d3 is comparable to that of BHT, the introduction of deuterium can influence its pharmacokinetic and metabolic properties, making it a valuable tool in various research applications.[1] This technical guide provides an in-depth overview of the safety data, experimental protocols, and relevant biological pathways associated with BHT-d3.

Section 1: Safety and Physicochemical Properties

The safety data for this compound is largely extrapolated from its non-deuterated counterpart, BHT. BHT is a white or light yellow crystalline solid with a faint phenolic odor.[[“]][3][4][5] It is stable under normal conditions but is sensitive to light and incompatible with strong oxidizing agents, acid chlorides, and bases.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁D₃O | |

| Molecular Weight | 223.37 g/mol | |

| Appearance | White to yellowish crystalline solid | |

| Melting Point | 69 - 73 °C | |

| Boiling Point | 265 °C | |

| Flash Point | 127 °C | |

| Autoignition Temperature | 345 °C | |

| Specific Gravity | 1.048 (20/4 °C) | |

| Vapor Density | 7.6 (Air = 1) | |

| Water Solubility | Insoluble |

Solubility Data

| Solvent | Solubility | Source |

| Ethanol | 25-26 g/100mL; at least 30 mg/mL | |

| Methanol | 25 g/100mL | |

| Isopropanol | 30 g/100mL | |

| Acetone | 40 g/100mL | |

| Benzene | 40 g/100mL | |

| Petroleum Ether | 50 g/100mL | |

| Mineral Oil | 30 g/100mL | |

| Corn and Soybean Oil | 40-50 g/100mL | |

| DMSO | At least 30 mg/mL | |

| Dimethylformamide | At least 30 mg/mL | |

| Aqueous Buffers | Sparingly soluble |

Section 2: Hazard Identification and Handling

BHT is considered to have low acute toxicity. However, it may cause mild to moderate skin and eye irritation. Inhalation of dust can lead to respiratory tract irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles with side protection are recommended.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: In case of dust formation, use a particulate filter respirator.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid dust formation.

-

Keep containers tightly closed in a dry, cool place.

-

Store away from heat and incompatible materials.

Section 3: Biological Activity and Signaling Pathways

BHT is a potent antioxidant that functions as a free radical scavenger. This activity is central to its role in various biological processes, including the inhibition of lipid peroxidation and ferroptosis.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. BHT acts as a ferroptosis inhibitor by neutralizing lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. This protective mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group.

Caption: BHT-d3 inhibits ferroptosis by scavenging radicals involved in lipid peroxidation.

Metabolic Pathway

The metabolism of BHT has been studied in vitro using rat liver microsomes. A major pathway involves the oxidation of the para-methyl group, leading to the formation of BHT-aldehyde and BHT-acid. Another pathway involves the oxidation of a tert-butyl group. A cyclic metabolic pathway has also been described, which may contribute to its high efficacy as an antioxidant.

Caption: Metabolic pathways of BHT in the liver.

Section 4: Experimental Protocols

Antioxidant Activity Assays

The antioxidant activity of BHT-d3 can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare a series of concentrations of BHT-d3 and a positive control (e.g., ascorbic acid or Trolox).

-

Reaction: Mix a fixed volume of the DPPH solution with various concentrations of the sample and control solutions.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration.

Pharmacokinetic Study Workflow

The use of deuterated compounds like BHT-d3 is particularly advantageous in pharmacokinetic studies, as they can be distinguished from their endogenous or co-administered non-deuterated counterparts by mass spectrometry.

Caption: General workflow for a pharmacokinetic study of BHT-d3.

Section 5: Toxicological Information

The toxicological profile of BHT is well-documented. It is generally considered to have low toxicity. However, some studies have reported adverse effects at high doses, including liver and kidney damage in animal models. The International Agency for Research on Cancer (IARC) has classified BHT as "Not classifiable as to its carcinogenicity to humans" (Group 3).

Conclusion

This compound is a valuable tool for researchers in the fields of drug development, metabolism, and oxidative stress. Its safety profile is comparable to that of BHT, and its deuterated nature allows for precise tracking in biological systems. Understanding its physicochemical properties, biological activities, and the experimental protocols for its evaluation is crucial for its effective and safe use in a research setting.

References

- 1. Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Applications of Deuterated Antioxidants in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutic strategies against oxidative stress-mediated pathologies, deuterated antioxidants have emerged as a promising class of compounds. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, at sites vulnerable to oxidative damage, these molecules exhibit a significantly enhanced resistance to abstraction, a phenomenon known as the kinetic isotope effect (KIE). This guide provides a comprehensive technical overview of the core applications of deuterated antioxidants in research, with a particular focus on deuterated polyunsaturated fatty acids (D-PUFAs). It delves into the fundamental mechanisms, quantitative effects, and the experimental methodologies employed to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the design and implementation of studies involving these innovative antioxidant strategies.

The primary mechanism of action of deuterated antioxidants lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In the context of polyunsaturated fatty acids (PUFAs), the bis-allylic hydrogens are the most susceptible to abstraction by reactive oxygen species (ROS), initiating a chain reaction of lipid peroxidation. By replacing these vulnerable hydrogens with deuterium, the rate of this initial, rate-limiting step is significantly reduced, thereby inhibiting the entire lipid peroxidation cascade. This targeted approach offers a distinct advantage over traditional antioxidants that act as scavengers, as it prevents the initiation and propagation of lipid peroxidation at its source.

Data Presentation: Quantitative Effects of Deuterated Antioxidants

The efficacy of deuterated antioxidants has been quantified in numerous studies, demonstrating their potential in mitigating oxidative stress and its downstream consequences. The following tables summarize key quantitative data from preclinical studies.

| Deuterated Antioxidant | Model System | Biomarker | % Reduction (vs. Control) | Reference |

| 11,11-D2-Linoleic Acid (D2-LA) | FVB mice (poor RBC storage model) | Malondialdehyde (MDA) in stored RBCs | 79.9% | [1] |

| 11,11-D2-Linoleic Acid (D2-LA) | C57BL/6J mice | Malondialdehyde (MDA) in stored RBCs | 31% | [1] |

| Deuterated PUFA diet (D-PUFA) | APP/PS1 Mouse Model of Alzheimer's Disease | F2-Isoprostanes (cerebral cortex) | Significant reduction (p<0.05) | [2] |

| Deuterated PUFA diet (D-PUFA) | APP/PS1 Mouse Model of Alzheimer's Disease | F4-Neuroprostanes (cerebral cortex) | Significant reduction (p<0.05) | [2] |

| Deuterated PUFA diet (D-PUFA) | Q140 knock-in mouse model of Huntington's disease | F2-Isoprostanes (striatum) | ~80% | [3] |

| Deuterated linoleic acid (D4-Lnn) | In vitro model of ischemia (OGD/R) | Apoptotic cells | ~75% (4-fold decrease) |

| Deuterated Antioxidant | Model System | Outcome | Quantitative Effect | Reference |

| Deuterated Trilinolenin [D-TG(54:9)] | Caenorhabditis elegans (fat-1(lof)) | Mean Lifespan (Normal Conditions) | +16.8% (vs. H-TG(54:9)) | |

| Deuterated Trilinolenin [D-TG(54:9)] | Caenorhabditis elegans (fat-1(lof)) under oxidative stress (paraquat) | Mean Lifespan | +23.9% (vs. H-TG(54:9)) |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of the role of deuterated antioxidants. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium-reinforced linoleic acid lowers lipid peroxidation and mitigates cognitive impairment in the Q140 knock in mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Deuterated Butylated Hydroxytoluene (BHT-d3) as a Metabolic Tracer in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. In biological research, understanding the metabolic fate of BHT is crucial for assessing its safety and mechanism of action. Deuterium-labeled BHT, specifically with deuterium on the 4-methyl group (BHT-d3), serves as a powerful tool for tracing its metabolic pathways. The substitution of hydrogen with deuterium (a stable, non-radioactive isotope) creates a heavier C-D bond compared to the C-H bond. This difference in mass can lead to a kinetic isotope effect, where the cleavage of the C-D bond during metabolism is slower than that of the C-H bond. This property allows researchers to track the metabolism of the BHT molecule and differentiate it from endogenous compounds, as well as to elucidate the specific metabolic steps involved in its biotransformation. This guide provides an in-depth overview of the application of BHT-d3 as a tracer, including experimental protocols, quantitative data, and visualization of metabolic pathways.

Quantitative Data Presentation

The following tables summarize quantitative data related to the in vivo distribution, excretion, and metabolism of BHT. While specific pharmacokinetic studies on BHT-d3 are limited in publicly available literature, data from studies using radiolabeled BHT ([¹⁴C]BHT) provide a reasonable approximation of its physiological disposition. The primary difference with BHT-d3 lies in the metabolic rate of the methyl group, not necessarily in its overall distribution.

Table 1: In Vivo Distribution of [¹⁴C]BHT Equivalents in Mice 7 Days After a Single Oral Dose

| Tissue | Concentration at 20 mg/kg Dose (µg BHT equivalents/g tissue) | Concentration at 500 mg/kg Dose (µg BHT equivalents/g tissue) |

| Male Mice | ||

| Stomach | < 1 | < 11 |

| Intestines | < 1 | < 11 |

| Liver | < 1 | < 11 |

| Kidney | < 1 | < 11 |

| Female Mice | ||

| Stomach | < 1 | < 11 |

| Intestines | < 1 | < 11 |

| Liver | < 1 | < 11 |

| Kidney | < 1 | < 11 |

| Data derived from a study using [¹⁴C]BHT in DDY/Slc mice. Concentrations in 21 male and 22 female tissues were measured.[1] |

Table 2: Excretion of [¹⁴C]BHT After a Single Oral Dose in Mice (Over 7 Days)

| Excretion Route | Percentage of Administered Dose |

| Feces | 41 - 65% |

| Urine | 26 - 50% |

| Expired Air | 6 - 9% |

| Total Recovery | 96 - 98% |

| Data from a study using [¹⁴C]BHT in DDY/Slc mice.[1] |

Experimental Protocols

In Vitro Metabolism of BHT-d3 Using Liver Microsomes

This protocol is adapted from studies elucidating the metabolic pathways of BHT.

Objective: To identify the metabolites of BHT-d3 produced by liver enzymes.

Materials:

-

BHT-d3 (2,6-di-tert-butyl-4-(methyl-d3)-phenol)

-

Human or rat liver microsomes (HLMs or RLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (e.g., BHT-d21 or other suitable deuterated analog)

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a final volume of 200 µL containing:

-

Liver microsomes (final concentration ~0.5 mg/mL)

-

BHT-d3 (final concentration ~10-50 µM, dissolved in a minimal amount of organic solvent like methanol or DMSO)

-

Phosphate buffer (to volume)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the NADPH regenerating system to initiate the metabolic reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Quenching of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Vortex the quenched reaction mixture.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

LC-HRMS/MS Analysis of BHT-d3 and its Metabolites

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Tandem Mass Spectrometer (HRMS/MS).

LC Conditions (Example):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation of metabolites.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Type: Full scan for metabolite identification and product ion scan (tandem MS) for structural elucidation.

-

Data Acquisition: Monitor for the expected m/z of BHT-d3 and its potential metabolites (e.g., hydroxylated, carboxylated, and conjugated forms), taking into account the mass shift due to the deuterium atoms.

Mandatory Visualizations

Caption: Metabolic pathway of BHT-d3.

Caption: General experimental workflow for in vivo tracer studies using BHT-d3.

References

An In-Depth Technical Guide to Exploratory Studies Using Butylated Hydroxytoluene-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant, is widely utilized across the food, pharmaceutical, and materials industries to prevent oxidative degradation.[1] In the realm of scientific research, its deuterated analog, Butylated hydroxytoluene-d3 (BHT-d3), has emerged as a critical tool, primarily owing to the kinetic isotope effect and its utility as an internal standard in mass spectrometry. The substitution of three hydrogen atoms with deuterium on the 4-methyl group alters its metabolic fate, providing a unique avenue for investigating toxicological pathways and enhancing analytical precision.

This technical guide provides a comprehensive overview of the core applications of BHT-d3 in exploratory studies. It details experimental protocols, presents quantitative data for analytical methods, and visualizes key metabolic and signaling pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage BHT-d3 in their work.

Core Applications of BHT-d3

The scientific utility of BHT-d3 is centered on two key properties: its behavior as an antioxidant and the physicochemical consequences of its deuteration.

-

Internal Standard for Quantitative Mass Spectrometry: BHT-d3 is widely considered a gold standard internal standard for the quantification of BHT and other lipid-soluble analytes via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Because it is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

-

Investigating Metabolic Pathways and Toxicity: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to a slower rate of reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect . The metabolism of BHT to its toxic metabolite, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-quinone methide or BHT-QM), involves the oxidation of the 4-methyl group. Deuteration at this position significantly slows down the formation of BHT-QM, thereby reducing the compound's toxicity.[2] This makes BHT-d3 an invaluable tool for studying the mechanisms of BHT-induced toxicity, particularly lung damage, and for exploring the role of specific metabolic pathways.

-

Probing Lipid Peroxidation and Ferroptosis: BHT is a potent radical scavenger that inhibits lipid peroxidation, a key event in a form of regulated cell death called ferroptosis.[1][3] Ferroptosis is implicated in numerous diseases, and BHT serves as a chemical probe to study this pathway. BHT-d3 can be used in these studies as a stable, traceable antioxidant to investigate the dynamics of lipid oxidation and the efficacy of antioxidant intervention in complex biological systems.

Data Presentation: Quantitative Analysis

The use of BHT-d3 as an internal standard ensures the reliability of quantitative data. Below are representative tables summarizing the kind of data generated in LC-MS/MS method validation.

Table 1: Representative Calibration Curve for BHT Quantification using BHT-d3 Internal Standard

| Analyte Conc. (ng/mL) | BHT Peak Area | BHT-d3 Peak Area | Peak Area Ratio (BHT/BHT-d3) |

| 2.5 | 18,540 | 355,600 | 0.052 |

| 5.0 | 38,210 | 361,200 | 0.106 |

| 10.0 | 75,980 | 358,900 | 0.212 |

| 25.0 | 188,450 | 360,100 | 0.523 |

| 50.0 | 380,100 | 357,500 | 1.063 |

| 100.0 | 755,300 | 359,800 | 2.099 |

| Linearity (R²) | 0.9995 |

Note: Data is illustrative. Actual peak areas will vary based on instrumentation and matrix.

Table 2: Recovery and Matrix Effect for BHT using BHT-d3 in Human Plasma

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 7.5 | 92.8 | 98.5 (Suppression) |

| Medium | 40.0 | 95.1 | 103.2 (Enhancement) |

| High | 80.0 | 94.5 | 101.7 (Enhancement) |

Recovery is calculated by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix Effect is determined by comparing the analyte response in post-extraction spiked matrix to the response in a neat solution.[4] A value of 100% indicates no effect.

Table 3: Comparative In Vitro Metabolic Rates of BHT and BHT-d3

| Metabolite | Relative Rate of Formation (BHT-d3 vs. BHT) | Implication |

| BHT-Quinone Methide (BHT-QM) | Decreased | Reduced formation of the primary toxic metabolite. |

| BHT-Alcohol (BHT-OH) | Increased | Shifting of metabolic pathway due to kinetic isotope effect. |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving BHT-d3.

Protocol 1: Quantification of BHT in Human Plasma using BHT-d3 as an Internal Standard by LC-MS/MS

This protocol describes a protein precipitation method for sample cleanup, a common procedure for plasma samples.

1. Materials and Reagents:

-

Human plasma (with K2EDTA as anticoagulant)

-

Butylated hydroxytoluene (BHT) analytical standard

-

This compound (BHT-d3) analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

2. Preparation of Solutions:

-

BHT Stock Solution (1 mg/mL): Dissolve 10 mg of BHT in 10 mL of methanol.

-

BHT-d3 Internal Standard (IS) Working Solution (100 ng/mL): Prepare by serial dilution of a BHT-d3 stock solution in 50:50 acetonitrile:water.

-

Precipitation Solution: Acetonitrile containing 0.1% formic acid.

3. Sample Preparation:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the BHT-d3 IS working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold precipitation solution (acetonitrile with 0.1% formic acid) to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: A standard UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient starting from ~50% B, increasing to 95% B.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

MRM Transitions (Illustrative):

-

BHT: Precursor Ion (e.g., m/z 221.2) -> Product Ion (e.g., m/z 205.2)

-

BHT-d3: Precursor Ion (e.g., m/z 224.2) -> Product Ion (e.g., m/z 208.2) Note: Specific transitions, collision energies, and cone voltages must be optimized for the specific instrument used.

-

Protocol 2: Lipid Extraction from Tissue with BHT-d3 for Peroxidation Studies

This protocol uses a modified Bligh-Dyer method, incorporating BHT to prevent auto-oxidation during sample preparation. BHT-d3 can be used in place of BHT to trace its antioxidant activity or fate.

1. Materials and Reagents:

-

Tissue sample (e.g., liver, brain)

-

BHT-d3

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

LC-MS grade water

-

Handheld homogenizer

-

Glass vials

2. Preparation of Extraction Solvent:

-

Prepare a 1:1 (v/v) solution of chloroform:methanol.

-

Add BHT-d3 to the extraction solvent to a final concentration of 50 µM.

3. Lipid Extraction Procedure:

-

Weigh approximately 50 mg of frozen tissue and place it in a glass tube on ice.

-

Add 1 mL of the cold extraction solvent (chloroform:methanol with BHT-d3).

-

Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

-

Add an additional 0.5 mL of chloroform and vortex.

-

Add 0.5 mL of LC-MS grade water to induce phase separation and vortex thoroughly.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid film in a suitable solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to BHT-d3 studies.

Metabolic Pathway of BHT

This diagram illustrates the primary metabolic transformations of BHT, highlighting the impact of deuteration.

Caption: Metabolic fate of BHT, showing the kinetic isotope effect of BHT-d3 on the formation of the toxic BHT-QM metabolite.

Experimental Workflow: Lipid Peroxidation Assay

This diagram outlines the key steps in a typical lipid peroxidation assay (e.g., TBARS assay for MDA) where BHT-d3 could be used as an antioxidant control.

Caption: Workflow for a lipid peroxidation assay using BHT-d3 as an antioxidant control.

Signaling Pathway: Inhibition of Ferroptosis by BHT

This diagram illustrates the mechanism by which BHT inhibits ferroptosis by scavenging lipid radicals.

Caption: BHT inhibits ferroptosis by scavenging lipid reactive oxygen species (ROS), preventing lipid peroxidation.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its near-identical chemical properties to BHT, combined with its distinct mass and altered metabolic rate due to the kinetic isotope effect, make it indispensable for high-precision quantitative analysis and for elucidating complex metabolic and toxicological pathways. By serving as a robust internal standard, BHT-d3 enhances the accuracy of LC-MS/MS-based quantification. As a mechanistic probe, it provides unique insights into the role of metabolism in chemical toxicity and the dynamics of oxidative stress-related processes like lipid peroxidation and ferroptosis. The protocols and data presented in this guide offer a solid foundation for the successful implementation of BHT-d3 in a wide range of exploratory studies, ultimately contributing to advancements in drug development and the broader scientific understanding of oxidative processes in biology and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Disposition of single oral doses of butylated hydroxytoluene in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

Methodological & Application

Application Note: High-Throughput Quantification of a Novel Lipophilic Antioxidant (Compound X) in Human Plasma using LC-MS/MS with Butylated Hydroxytoluene-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Compound X, a novel lipophilic antioxidant, in human plasma. The method utilizes Butylated hydroxytoluene-d3 (BHT-d3) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. A simple protein precipitation extraction procedure followed by a rapid chromatographic separation allows for a high-throughput workflow suitable for preclinical and clinical research. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Compound X is a promising new therapeutic agent with potent antioxidant properties. Accurate and reliable quantification of Compound X in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. The use of a SIL-IS, such as BHT-d3, is critical for mitigating analytical variability.[1][2] BHT-d3 is an ideal internal standard for the lipophilic Compound X due to its similar physicochemical properties, ensuring comparable extraction efficiency and ionization response. This application note provides a detailed protocol for the LC-MS/MS method development and validation for the quantification of Compound X in human plasma.

Experimental Protocols

Materials and Reagents

-

Compound X (≥98% purity)

-

This compound (BHT-d3) (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Standard Solutions and Quality Control Samples

Stock solutions of Compound X (1 mg/mL) and BHT-d3 (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards were prepared by spiking blank human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. QC samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation

-

Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the BHT-d3 internal standard working solution (100 ng/mL).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Method Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 Column (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Compound X | 350.3 | 185.2 | 30 | 25 |

| BHT-d3 | 224.2 | 209.2 | 25 | 15 |

Data Presentation

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Compound X to BHT-d3 against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | R² |

| Compound X | 1 - 1000 | y = 0.0123x + 0.0045 | 0.9985 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples at four concentration levels. The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 5.1 |

| Low QC | 3 | 5.1 | -2.1 | 6.5 | -1.8 |

| Mid QC | 100 | 3.5 | 1.2 | 4.8 | 0.9 |

| High QC | 800 | 2.8 | -0.5 | 3.9 | -0.2 |

Recovery

The extraction recovery of Compound X was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC concentrations.

Table 5: Extraction Recovery of Compound X

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |

| Low QC | 3 | 92.5 |

| Mid QC | 100 | 95.1 |

| High QC | 800 | 94.3 |

Mandatory Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Hypothesized mechanism of action for Compound X.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Compound X in human plasma. The use of BHT-d3 as an internal standard ensures the reliability of the results. The method is rapid, sensitive, and robust, making it suitable for high-throughput bioanalysis in support of drug development programs.

References

Application Note: Quantitative Analysis of Butylated Hydroxytoluene (BHT) in Food Samples by Isotope Dilution GC-MS using BHT-d3

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the synthetic antioxidant Butylated Hydroxytoluene (BHT) in various food matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution technique, employing deuterated BHT (BHT-d3) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. Detailed protocols for the extraction of BHT from cereals, edible oils, and fatty food matrices are provided, along with instrument parameters and method validation data. This methodology is intended for researchers, scientists, and quality control professionals in the food industry and regulatory agencies.

Introduction

Butylated Hydroxytoluene (BHT) is a widely used synthetic antioxidant in the food industry to prevent the oxidative degradation of fats and oils, thereby extending the shelf life of products.[1] While generally recognized as safe (GRAS) at permitted levels, monitoring its concentration in foodstuffs is crucial for regulatory compliance and consumer safety. The complex nature of food matrices can often interfere with accurate quantification. The use of a stable isotope-labeled internal standard, such as BHT-d3, in conjunction with GC-MS, provides a reliable method for accurate quantification by compensating for analytical variability during sample preparation and injection. This technique, known as isotope dilution mass spectrometry, is a gold standard for quantitative analysis.

Principle

A known amount of the deuterated internal standard (BHT-d3) is added to the food sample prior to extraction. BHT and BHT-d3 are then co-extracted from the matrix. Because BHT and BHT-d3 are chemically almost identical, they exhibit the same behavior during extraction, cleanup, and chromatographic analysis. Any loss of the target analyte (BHT) during the procedure will be mirrored by a proportional loss of the internal standard (BHT-d3). The concentration of BHT in the sample is determined by measuring the ratio of the mass spectrometric response of the native BHT to that of the BHT-d3.

Experimental Protocols

Preparation of Standards and Reagents

-

Solvents and Reagents: All solvents (e.g., hexane, acetonitrile, ethyl acetate) should be of HPLC or GC grade. BHT (≥99% purity) and BHT-d3 (≥98% purity) standards should be sourced from a reputable supplier.

-

BHT Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BHT into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C.

-

BHT-d3 Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BHT-d3 into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C.

-

BHT-d3 Spiking Solution (10 µg/mL): Dilute the BHT-d3 stock solution with acetonitrile to a final concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the BHT stock solution with ethyl acetate, covering a concentration range of 0.05 to 5.0 µg/mL. Each calibration standard should be fortified with the BHT-d3 spiking solution to a final concentration of 1 µg/mL.

Sample Preparation

-

Homogenize approximately 20 g of the cereal sample into a fine powder using a laboratory blender or mortar and pestle.[2]

-

Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of the 10 µg/mL BHT-d3 spiking solution.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Extract the sample by shaking for 30 minutes at room temperature.[2]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of ethyl acetate.

-

Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.[2]

-

Accurately weigh 0.5 g of the oil or melted fat sample into a 15 mL centrifuge tube.

-

Add 100 µL of the 10 µg/mL BHT-d3 spiking solution.

-

Add 5 mL of hexane and vortex for 1 minute to dissolve the sample.

-

Add 5 mL of acetonitrile and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower acetonitrile layer to a clean tube.

-

Repeat the extraction of the hexane layer with another 5 mL of acetonitrile.

-

Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of ethyl acetate.

-

Transfer the solution to a GC vial for analysis.

-

Homogenize the sample. For high-fat samples, cryogenic grinding may be necessary.

-

Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of the 10 µg/mL BHT-d3 spiking solution.

-

Add 10 mL of a 2:1 (v/v) mixture of acetonitrile and water and vortex for 1 minute.

-

Add 5 g of anhydrous sodium sulfate, vortex, and then add 5 mL of hexane.

-

Shake vigorously for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper hexane layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of ethyl acetate and transfer to a GC vial for analysis.

GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 6890 GC or equivalent.

-

Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.[2]

-

Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

BHT: Quantifier ion m/z 205, Qualifier ion m/z 220.

-

BHT-d3: Quantifier ion m/z 208, Qualifier ion m/z 223.

-

Data Presentation

The performance of the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for the analysis of BHT in various food matrices using the described method.

| Parameter | Cereal | Edible Oil | Fatty Food (Cheese) |

| Linearity Range (µg/mL) | 0.05 - 5.0 | 0.05 - 5.0 | 0.05 - 5.0 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |

| LOD (mg/kg) | 0.01 | 0.02 | 0.02 |

| LOQ (mg/kg) | 0.03 | 0.05 | 0.05 |

| Recovery (%) | 92 - 105 | 95 - 108 | 88 - 103 |

| Precision (RSD%) | < 10 | < 10 | < 15 |

Visualizations

Caption: Experimental workflow for BHT analysis.

Caption: Principle of Isotope Dilution for BHT analysis.

Conclusion

The described GC-MS method using BHT-d3 as an internal standard provides a highly accurate, sensitive, and robust approach for the quantitative determination of BHT in a variety of food samples. The isotope dilution technique effectively mitigates matrix interferences and compensates for variations in extraction efficiency, leading to reliable results. This application note serves as a comprehensive guide for laboratories performing routine monitoring of BHT in foodstuffs.

References

Application Note: Determination of Butylated Hydroxytoluene (BHT) in Cosmetics by GC-MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of butylated hydroxytoluene (BHT) in various cosmetic products using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard. BHT is a synthetic antioxidant commonly used in cosmetics to prevent the oxidative degradation of ingredients.[1][2] However, concerns about its potential as an endocrine disruptor and skin irritant have led to regulatory limits on its concentration in personal care products. This method employs a simple solvent extraction procedure followed by GC-MS analysis, utilizing BHT-d21 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The method is suitable for a wide range of cosmetic matrices, including creams, lotions, and oils, and provides a reliable tool for quality control and regulatory compliance.

Introduction

Butylated hydroxytoluene (BHT) is a widely used antioxidant in the cosmetics industry to maintain product integrity and extend shelf life by preventing the oxidation of oils and fats.[1][2] While generally recognized as safe at low concentrations, prolonged exposure to BHT has raised health concerns, prompting regulatory bodies to establish maximum allowable levels in cosmetic formulations.[1] Consequently, accurate and reliable quantification of BHT in these products is crucial for consumer safety and regulatory adherence.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like BHT. The use of an internal standard is essential for precise quantification, as it compensates for potential variations in sample injection volume, and analyte loss during sample preparation. A deuterated internal standard, such as BHT-d21, is the ideal choice for isotope dilution mass spectrometry (IDMS). Since it has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation, but is distinguishable by its mass-to-charge ratio. This ensures a highly accurate and precise measurement, minimizing the impact of matrix interference.

This application note provides a detailed protocol for the determination of BHT in cosmetics using GC-MS with BHT-d21 as an internal standard. The method is validated for its linearity, accuracy, precision, and sensitivity.

Materials and Reagents

-

Solvents: Hexane (HPLC grade), Dichloromethane (HPLC grade), Methanol (HPLC grade), Acetone (HPLC grade)

-

Standards:

-

Butylated Hydroxytoluene (BHT), >99% purity

-

Butylated Hydroxytoluene-d21 (BHT-d21), >98% isotopic purity

-

-

Reagents: Anhydrous Sodium Sulfate

-

Equipment:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

GC vials with inserts

-

Experimental Protocols

Standard Solution Preparation

-

BHT Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BHT standard and dissolve it in 100 mL of methanol in a volumetric flask.

-

BHT-d21 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of BHT-d21 and dissolve it in 100 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the BHT stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the BHT-d21 internal standard solution to a final concentration of 1 µg/mL.

Sample Preparation

-

Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample (cream, lotion, or oil) into a 15 mL centrifuge tube.

-

Spiking with Internal Standard: Add 100 µL of the 100 µg/mL BHT-d21 internal standard stock solution to the sample.

-

Extraction: Add 5 mL of a hexane:dichloromethane (1:3 v/v) solvent mixture to the centrifuge tube.

-

Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of BHT.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the solid matrix.

-

Collection: Carefully transfer the supernatant (organic layer) to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.

-

Filtration and Transfer: Filter the dried extract through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

BHT: m/z 205, 220

-

BHT-d21: m/z 222, 240

-

Results and Data Analysis

The concentration of BHT in the cosmetic samples is determined by constructing a calibration curve. The curve is generated by plotting the ratio of the peak area of the BHT quantification ion (m/z 205) to the peak area of the BHT-d21 internal standard quantification ion (m/z 222) against the concentration of the calibration standards. The BHT concentration in the unknown samples is then calculated using the regression equation of the calibration curve.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Calibration Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/g |

| Limit of Quantification (LOQ) | 0.1 µg/g |

| Accuracy (Recovery) | 95% - 105% |

| Precision (RSD) | < 5% |

Table 1. Summary of Method Validation Parameters.

Conclusion

The GC-MS method utilizing a deuterated internal standard described in this application note provides a reliable, accurate, and sensitive approach for the quantification of BHT in a variety of cosmetic products. The simple extraction procedure, combined with the precision of isotope dilution, makes this method highly suitable for routine quality control analysis and for ensuring compliance with regulatory standards for BHT in the cosmetics industry.

References

Application Notes and Protocols for the Analysis of Butylated Hydroxytoluene (BHT) using BHT-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and quantification of Butylated Hydroxytoluene (BHT) from various matrices, employing its deuterated analog, BHT-d3, as an internal standard for accurate and precise analysis. The use of an isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.

Introduction to BHT Analysis and the Role of BHT-d3

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation of products.[1] Monitoring BHT levels is crucial for regulatory compliance and to assess human exposure. The lipophilic nature of BHT necessitates efficient extraction from complex matrices such as biological fluids, tissues, and food products.

Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard like BHT-d3, offers superior accuracy and precision. BHT-d3 is chemically identical to BHT, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. This co-elution allows for the correction of matrix effects and variations in extraction recovery, leading to more reliable quantification.

Quantitative Data Summary

The following tables summarize the performance of various sample preparation techniques for BHT analysis across different matrices. The data has been compiled from multiple validated methods and provides a comparative overview of expected recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Performance of Liquid-Liquid Extraction (LLE) for BHT Analysis

| Matrix | Internal Standard | Analytical Method | Recovery (%) | LOD | LOQ |

| Edible Vegetable Oil | Not specified | HPLC | 90.6 | - | 0.30 µg/g |

| Mouse Blood | Not specified | HPLC-Fluorometry | >93 | - | - |

| Oils | Not specified | HPLC-Fluorometry | 98-99 | - | - |

| Chicken Meat | Internal Standard | GC/MS | 85.6 | - | - |

| Gouda Cheese | Internal Standard | GC/MS | 71.3 | - | - |

Table 2: Performance of Solid-Phase Extraction (SPE) for BHT Analysis

| Matrix | Internal Standard | Analytical Method | Recovery (%) | LOD | LOQ |

| Water | Not specified | GC/MS | ≥80 | 5 ng/L | - |

| Aqueous Food Simulants | Not specified | LC-DAD | 78-104 | - | <20 ng/mL |

| Indoor Dust & Sediment | Not specified | GC/MS | 71.1-118 | 0.02-0.34 ng/g | 0.08-1.14 ng/g |

Experimental Protocols